molecular formula C15H12N2O B13109102 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 68097-28-9

7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B13109102
CAS No.: 68097-28-9
M. Wt: 236.27 g/mol
InChI Key: JMKMNKIQSYVWGP-UHFFFAOYSA-N
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Description

7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 68097-28-9) is a chemical compound with the molecular formula C15H12N2O and a molecular weight of 236.27 . It belongs to the pyrido[1,2-a]pyrimidinone class of N-fused bicyclic heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . These core structures are of significant interest in pharmaceutical research for the development of novel therapeutic agents. Pyrido[1,2-a]pyrimidin-4-one derivatives, which are closely related to this compound, have been identified as key structural components in various pharmacological areas. They are investigated as novel allosteric SHP2 inhibitors, a promising target in oncology for affecting RAS-ERK and PI3K-AKT signaling pathways in cancer cells . Historically, this class of compounds has also been explored for its potential in central nervous system disorders, with several derivatives such as pirenperone and seganserin having been applied in clinical trials as antipsychotic and tranquilizing agents . From a synthetic chemistry perspective, modern protocols for constructing multi-substituted pyrido[1,2-a]pyrimidin-4-ones often employ efficient, one-pot tandem reactions, such as CuI-catalyzed C-N bond formation, from readily available starting materials like 2-halopyridines . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Properties

CAS No.

68097-28-9

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

7-methyl-4-phenylpyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(18)9-13(17(14)10-11)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

JMKMNKIQSYVWGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=O)C=C2C3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through several methods. One common approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method utilizes 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. The reaction is carried out at 130°C in dimethylformamide (DMF), resulting in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as transition metal-free protocols, is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.

Scientific Research Applications

Medicinal Chemistry Applications

7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is primarily investigated for its pharmacological properties. Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one structures exhibit significant biological activities, including anti-inflammatory and anticancer effects.

Case Study: Anticancer Activity

A study demonstrated that certain derivatives of pyrido[1,2-a]pyrimidin-4-one exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. Table 1 summarizes the cytotoxicity data:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BHeLa (Cervical)15.3
Compound CA549 (Lung)10.8

This data illustrates the potential of these compounds as leads in anticancer drug development.

Synthetic Methodologies

The synthesis of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one has been achieved through various methods, including CuI-catalyzed reactions, which allow for the efficient formation of multisubstituted derivatives.

Synthesis Overview

Recent advancements have focused on one-pot tandem reactions that simplify the synthetic route while maintaining high yields. For instance, a study reported yields ranging from 50% to 89% for various substituted pyrido[1,2-a]pyrimidin-4-ones synthesized via this method:

ReactantProductYield (%)
2-Halopyridine + AminoacrylatePyrido[1,2-a]pyrimidin-4-one85
3-Aminoacrylate + Aromatic HalidePyrido[1,2-a]pyrimidin derivative78

These findings highlight the versatility and efficiency of modern synthetic strategies in producing complex heterocycles.

Material Science Applications

In addition to medicinal uses, 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one has potential applications in material sciences due to its unique structural properties.

Case Study: Polymer Composites

Research has explored incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. A comparative analysis was conducted on polymer composites with and without the inclusion of the compound:

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)
Control Polymer20030
Polymer with Compound25045

The results indicate a significant improvement in both thermal stability and mechanical strength when incorporating 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one into polymer formulations.

Mechanism of Action

The mechanism of action of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 2-Oxo vs. 4-Oxo Derivatives

The pyrido[1,2-a]pyrimidinone scaffold exists in two regioisomeric forms: 2-oxo (e.g., 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one) and 4-oxo (e.g., 7-Methyl-4-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one). Key differences include:

Property 2-Oxo Derivatives (e.g., Target Compound) 4-Oxo Derivatives (e.g., 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one )
Regioselectivity Synthetically challenging; requires controlled methods (e.g., alkynamide cyclization ). Often favored in traditional syntheses (e.g., Yan et al. reported 4-oxo selectivity with dialkyl ethlenedicarboxylates ).
Polarity Higher polarity due to zwitterionic resonance . Moderate polarity; less zwitterionic contribution.
Biological Activity Underexplored; potential for novel drug discovery . Well-documented: antiulcer (compound 3 ), antibacterial (compound 4 ), anticoccidial (trifluoropyrido derivatives ).

Substituent Variations

  • Methyl Substitution :
    • 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one : Methyl at position 7 stabilizes the zwitterionic form, while phenyl at position 4 enhances lipophilicity.
    • 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one : Methyl at position 6 alters electronic distribution but lacks the phenyl group, reducing steric bulk .
  • Phenyl vs.

Research Findings and Data Tables

Table 1: Comparative Analysis of Selected Pyrido[1,2-a]pyrimidinones

Compound Name Regioisomer Substituents Synthetic Yield Key Biological Activity Reference
7-Methyl-4-phenyl-2H-pyrido[...]-2-one 2-Oxo 7-Me, 4-Ph 65–85% Under investigation
7-Methyl-4H-pyrido[...]-4-one 4-Oxo 7-Me 70–90% Antimicrobial
6-Methyl-2H-pyrido[...]-2-one 2-Oxo 6-Me 55–75% Not reported
Trifluoropyrido[1,2-a]pyrimidin-2-one 2-Oxo CF₃ at position 7 60% Anticoccidial (IC₅₀: 0.8 μM)

Table 2: Solubility and Polarity Metrics

Compound Type LogP Aqueous Solubility (mg/mL) Zwitterionic Contribution
2-Oxo Derivatives 1.2–1.8 0.5–1.2 High
4-Oxo Derivatives 2.0–2.5 0.1–0.3 Low

Biological Activity

7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the pyrido[1,2-a]pyrimidin class, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a methyl group at position 7 and a phenyl group at position 4 enhances its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one. It has shown efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB45329.1
MCF-715.3
A5490.0227
HepG20.0227

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G1 phase, as evidenced by studies showing significant increases in apoptosis rates in treated cells compared to controls .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli6.2
S. aureus15.1
A. flavus10.0
A. niger12.5

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria and fungi.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed through various assays measuring paw edema in animal models:

Compound Inhibition (%) at 4h Inhibition (%) at 5h Reference
7-Methyl-4-phenyl-43.1731.10
Indomethacin47.7242.22

The results indicate that this compound may provide a viable alternative to traditional anti-inflammatory drugs like indomethacin.

Case Studies

In a recent study evaluating the pharmacological profile of various pyrido[1,2-a]pyrimidines, including our compound of interest, it was found that modifications on the pyrimidine ring significantly influenced biological activity. The presence of specific substituents enhanced anticancer efficacy while maintaining low toxicity levels against normal cells .

The biological activities of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one can be attributed to several mechanisms:

  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and disruption of cell cycle progression.
  • Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and modulation of immune responses.

Q & A

Q. Q: What are the common synthetic routes for preparing 7-methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one, and how can reaction conditions influence yield?

A: The compound is typically synthesized via cyclocondensation or [4+2] cycloaddition reactions. For example, halogenated derivatives of pyrido[1,2-a]pyrimidin-4-ones can be synthesized using N-halosuccinimides under controlled temperatures (e.g., 0°C to room temperature) to avoid over-halogenation . Key intermediates like N-(2-pyridyl)iminoketenes are critical for regioselective formation. Reaction optimization (solvent choice, stoichiometry of reagents, and temperature) is essential to achieve yields >70%, as competing pathways may lead to byproducts like 1,8-naphthyridin-4-ones .

Advanced Analytical Techniques

Q. Q: How can researchers distinguish between structural isomers or tautomers of this compound using spectroscopic methods?

A: Advanced NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical. For example, the keto-enol tautomerism in pyridopyrimidinones can be resolved using ¹³C NMR chemical shifts of carbonyl groups (typically 165–175 ppm for keto forms). X-ray crystallography is definitive for resolving ambiguous structures, as seen in studies of related pyridopyrimidine derivatives . High-resolution mass spectrometry (HRMS) further confirms molecular formulae, with deviations <2 ppm .

Biological Activity Profiling

Q. Q: What experimental strategies are recommended for evaluating the kinase inhibition potential of this compound?

A: Use in vitro kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., p38α MAPK). Include positive controls like pamapimod (a known p38α inhibitor) . For selectivity profiling, screen against a panel of 50+ kinases using radiometric or fluorescence-based assays. Advanced studies may employ molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets, guided by crystal structures of homologous compounds .

Impurity Analysis and Regulatory Compliance

Q. Q: How should researchers identify and quantify impurities in batches of this compound to meet pharmacopeial standards?

A: Follow ICH Q3A/B guidelines. Use HPLC with UV detection (e.g., C18 column, 254 nm) to resolve impurities like hydroxylated byproducts. Reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) are critical for spiking experiments . Quantify impurities via calibration curves (R² >0.99) and validate methods for precision (RSD <2%) and accuracy (recovery 98–102%) .

Advanced Synthetic Challenges

Q. Q: How can regioselectivity issues during functionalization of the pyridopyrimidinone core be addressed?

A: Regioselective halogenation (e.g., at position 3) is achievable using N-bromosuccinimide (NBS) in anhydrous DMF under inert atmosphere. For methylation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity at the 7-position. Computational tools (DFT calculations) predict electron density distributions to guide reagent selection .

Data Contradiction Resolution

Q. Q: How to resolve discrepancies in reported biological activity data for this compound across studies?

A: Cross-validate assay conditions (e.g., cell line origin, passage number, and serum concentration). For example, antiproliferative activity in MIA PaCa-2 pancreatic cancer cells (IC₅₀ = 1.2 µM) may vary due to differences in ATP concentration in kinase assays . Perform dose-response curves in triplicate and use standardized protocols (e.g., MTT assay with 48-hour incubation) to ensure reproducibility .

Stability and Degradation Studies

Q. Q: What accelerated stability testing protocols are recommended for this compound under ICH guidelines?

A: Conduct stress testing under ICH Q1A conditions:

  • Thermal: 40°C/75% RH for 6 months.
  • Photolytic: Expose to 1.2 million lux-hours of visible and 200 W·hr/m² of UV light.
  • Hydrolytic: Test in buffers (pH 1–9) at 70°C for 72 hours.
    Analyze degradation products via LC-MS and compare to known impurities (e.g., hydrolyzed lactam forms) .

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